molecular formula C14H13NO3S B13928783 2-Cyclopropyl-5-(3-methoxy-phenyl)thiazole-4-carboxylic acid

2-Cyclopropyl-5-(3-methoxy-phenyl)thiazole-4-carboxylic acid

Cat. No.: B13928783
M. Wt: 275.32 g/mol
InChI Key: NHIJFEKCTKVERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-5-(3-methoxy-phenyl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various medicinally relevant molecules . This compound, with its unique structure, holds potential in multiple scientific and industrial applications.

Preparation Methods

The synthesis of 2-Cyclopropyl-5-(3-methoxy-phenyl)thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and methoxyphenyl groups. Common synthetic routes include:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-Cyclopropyl-5-(3-methoxy-phenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclopropyl-5-(3-methoxy-phenyl)thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(3-methoxy-phenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and reactive positions allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives like:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Compared to these compounds, 2-Cyclopropyl-5-(3-methoxy-phenyl)thiazole-4-carboxylic acid is unique due to its specific substituents, which may confer distinct biological activities and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject for ongoing research and development.

Properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

2-cyclopropyl-5-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C14H13NO3S/c1-18-10-4-2-3-9(7-10)12-11(14(16)17)15-13(19-12)8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H,16,17)

InChI Key

NHIJFEKCTKVERA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(N=C(S2)C3CC3)C(=O)O

Origin of Product

United States

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